molecular formula C18H21ClN2O3S B2401277 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1705037-96-2

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2401277
CAS No.: 1705037-96-2
M. Wt: 380.89
InChI Key: GLPBNJMXJCURNT-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide is a chemical compound used in scientific research. It possesses unique properties that make it valuable in various applications, such as drug discovery and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps, including the chlorination of a benzene ring, sulfonation, and subsequent reactions to introduce the indolinyl and hydroxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the sulfonamide group or other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

Major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and other functionalized compounds that can be further utilized in research and development.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide
  • N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Uniqueness

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-12-15(19)4-3-5-18(12)25(23,24)20-11-17(22)14-6-7-16-13(10-14)8-9-21(16)2/h3-7,10,17,20,22H,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPBNJMXJCURNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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